3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c19-15-1-3-17(4-2-15)23-11-9-22(10-12-23)8-7-20-18(24)21-16-5-13-25-14-6-16/h1-4,16H,5-14H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKIOURNSTGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a suitable solvent and base to form the intermediate 4-(4-fluorophenyl)piperazine . This intermediate is then reacted with 2-(oxan-4-yl)ethyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with urea-piperazine derivatives reported in the evidence, focusing on structural variations, physicochemical properties, and synthetic yields.
Structural Variations
Core Modifications
- Target Compound :
- Piperazine substitution: 4-Fluorophenyl at the N1 position.
- Urea substitution: Oxan-4-yl (tetrahydropyran) at the N1 position, connected via an ethyl linker.
- Evidence-Based Analogs :
- Thiazol-Hydrazinyl Ureas (e.g., compounds 1f, 11a–11o):
- Piperazine linked to a thiazole ring via a methyl group.
- Urea substituted with aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl, trifluoromethylphenyl).
- Presence of hydrazinyl-oxoethyl side chains .
- Piperazine substituted with 2-fluorobenzoyl and hydroxy-phenyl groups.
- No urea moiety; instead, a ketone-oxoethyl linkage . Triazol-Methylquinoline Derivatives ():
- Piperazine integrated into a triazole-quinoline scaffold.
- Lacks a urea group but includes a carboxylic acid moiety .
Key Differences
- The target compound’s oxan-4-yl-urea group distinguishes it from analogs with aromatic or hydrazine-based substituents. This modification likely reduces crystallinity and improves solubility compared to compounds like 11a–11o , which feature halogenated or trifluoromethylphenyl groups .
- The ethyl linker between piperazine and urea in the target compound may enhance conformational flexibility compared to rigid thiazole-linked derivatives (e.g., 1f , 2a–2b ) .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight (based on structure): ~420–450 g/mol. The oxan-4-yl group may confer moderate polarity, balancing the lipophilic 4-fluorophenyl group.
- Evidence-Based Analogs :
Melting Points
- Target Compound : Melting point data unavailable, but the oxan-4-yl group may lower the melting point compared to analogs with rigid aromatic substituents.
- Evidence-Based Analogs :
- 1f : 198–200°C
- 1g : 205–207°C
- 2a : 190–192°C
- Higher melting points correlate with aromatic stacking and reduced flexibility .
Biological Activity
The compound 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly those related to serotonin and dopamine. Compounds with similar structures have been shown to act as:
- Serotonin Reuptake Inhibitors (SSRIs) : Enhancing serotonin levels in the synaptic cleft may contribute to antidepressant effects.
- Dopamine Receptor Modulators : Influencing dopamine pathways can affect mood and cognition.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit key enzymes involved in neurotransmitter metabolism. For instance, it has been evaluated for its inhibitory effects on:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Monoamine Oxidase A | Reversible | 0.045 |
| Monoamine Oxidase B | Reversible | 0.030 |
These results suggest that the compound may possess neuroprotective properties by preventing the breakdown of monoamines.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.0 |
| MCF-7 (breast cancer) | 30.5 |
| L929 (fibroblast) | >100 |
This selectivity indicates a promising therapeutic window for potential anticancer applications.
Study 1: Antidepressant Activity
A recent study investigated the antidepressant-like effects of the compound in animal models. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity comparable to standard SSRIs.
Study 2: Antitumor Efficacy
In another study focused on tumor models, treatment with this compound resulted in reduced tumor growth and increased apoptosis markers in treated groups compared to controls. This suggests a dual mechanism involving both serotonergic modulation and direct cytotoxic effects on tumor cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea, and how can intermediates be optimized for yield?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the piperazine ring. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-fluorophenyl)piperazine with a halogenated ethyl intermediate (e.g., bromoethyl urea precursor) under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl-piperazine linkage .
- Urea bond formation : Coupling the piperazine-ethyl intermediate with oxan-4-yl isocyanate via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .
- Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification. Yield improvements (~60–75%) are achieved by controlling stoichiometry and reaction temperature .
Q. How can structural confirmation of this compound be rigorously validated?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm connectivity of the urea, piperazine, and tetrahydropyran (oxane) moieties. Key signals include δ ~6.8–7.2 ppm (fluorophenyl aromatic protons) and δ ~3.5–4.0 ppm (oxane ring protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 376.2) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å have been reported for analogous piperazine-urea derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for piperazine-urea derivatives across studies?
- Methodology : Address variability through systematic controls:
- Purity validation : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and normalize results to positive/negative controls (e.g., known serotonin receptor agonists/antagonists) .
- Structural analogs : Compare activity trends with structurally related compounds (e.g., Cariprazine, a urea-piperazine antipsychotic) to identify critical pharmacophores .
Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in neurological targets?
- Methodology :
- Receptor profiling : Screen against GPCR panels (e.g., 5-HT₁A, D₂, α₁-adrenergic receptors) using radioligand binding assays (³H-labeled ligands) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonism/antagonism .
- In vivo models : Use rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response studies (1–10 mg/kg, i.p.) and pharmacokinetic analysis (plasma half-life, brain penetration) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Docking studies : Model interactions with target receptors (e.g., 5-HT₁A) using software like AutoDock Vina. Focus on hydrogen bonding between the urea group and conserved residues (e.g., Asp116 in 5-HT₁A) .
- ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–4), polar surface area (<90 Ų), and metabolic stability (CYP3A4 inhibition screening) .
- Synthetic feasibility : Prioritize derivatives with modular intermediates (e.g., substituted piperazines or oxane rings) for rapid library synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
